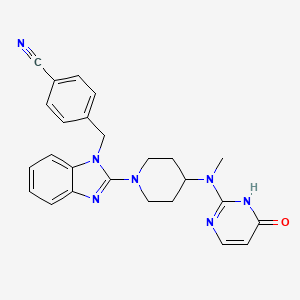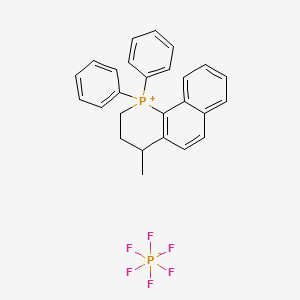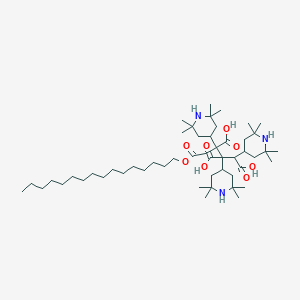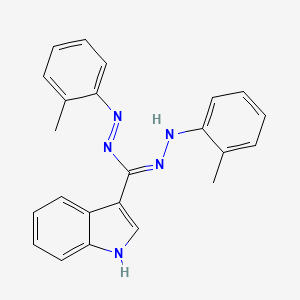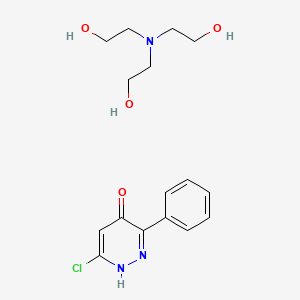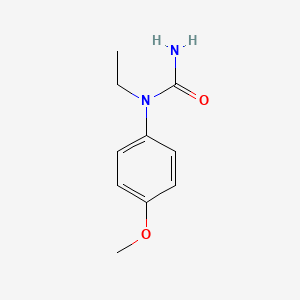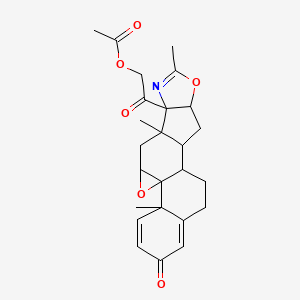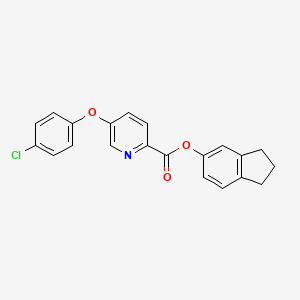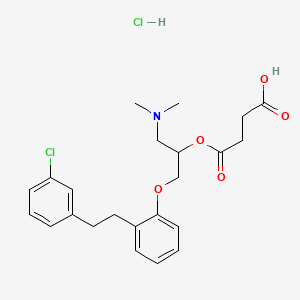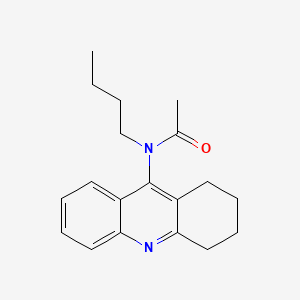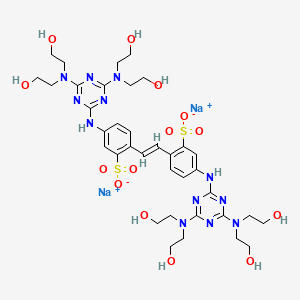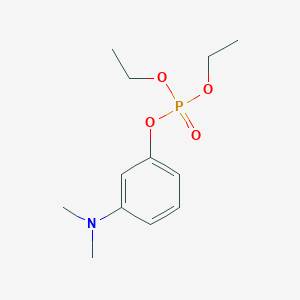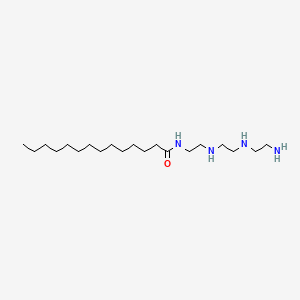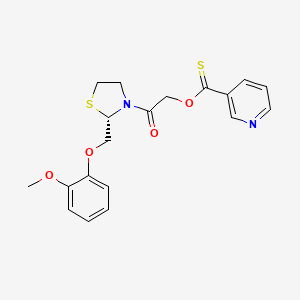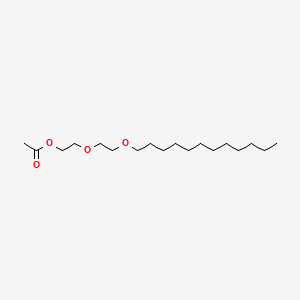
Laureth-2 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laureth-2 acetate: is a compound commonly used in the cosmetics and personal care industry. It is a polyethylene glycol (PEG) ether of lauryl alcohol, with the number “2” indicating the average number of ethylene oxide units in the molecule. The acetate part of the name refers to the ester of acetic acid. This compound is primarily used for its skin conditioning and emollient properties, making it a popular ingredient in various skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laureth-2 acetate is synthesized through the ethoxylation of lauryl alcohol, followed by esterification with acetic acid. The ethoxylation process involves the reaction of lauryl alcohol with ethylene oxide under controlled conditions, typically in the presence of a catalyst such as potassium hydroxide. The resulting laureth-2 is then reacted with acetic anhydride or acetic acid in the presence of an acid catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous or batch reactors where lauryl alcohol and ethylene oxide are reacted under controlled temperature and pressure conditions. The resulting laureth-2 is then esterified with acetic acid or acetic anhydride in large reactors, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Laureth-2 acetate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form laureth-2 and acetic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the acetate group with a hydroxyl group
Major Products Formed:
Hydrolysis: Laureth-2 and acetic acid.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Laureth-2 and sodium acetate
Scientific Research Applications
Chemistry: Laureth-2 acetate is used as a surfactant and emulsifier in various chemical formulations. Its ability to reduce surface tension makes it valuable in the preparation of emulsions and dispersions .
Biology: In biological research, this compound is used to solubilize proteins and other biomolecules. Its surfactant properties help in the extraction and purification of membrane proteins .
Medicine: this compound is used in the formulation of topical medications and creams due to its skin conditioning properties. It helps in the delivery of active pharmaceutical ingredients through the skin .
Industry: In the cosmetics industry, this compound is widely used in products such as moisturizers, shampoos, and conditioners. Its emollient properties help in maintaining skin hydration and smoothness .
Mechanism of Action
Laureth-2 acetate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of the product. This property is crucial in formulations where uniform distribution of ingredients is necessary. Additionally, this compound acts as an emollient, softening and smoothing the skin by forming a protective barrier that prevents moisture loss .
Comparison with Similar Compounds
Laureth-2: A non-ionic surfactant and emulsifier similar to laureth-2 acetate but without the acetate group.
Laureth-3: Another ethoxylated lauryl alcohol with three ethylene oxide units, used for similar purposes in cosmetic formulations.
Sodium lauryl sulfate: An anionic surfactant used in many cleaning and hygiene products, known for its strong cleansing properties
Uniqueness: this compound is unique due to its combination of surfactant and emollient properties. While similar compounds like laureth-2 and laureth-3 are primarily used as surfactants, the acetate group in this compound provides additional emollient benefits, making it particularly valuable in skincare products .
Properties
CAS No. |
22606-46-8 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)ethyl acetate |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17-22-18(2)19/h3-17H2,1-2H3 |
InChI Key |
QXRCPJZJWJTNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


